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Introduction: Understanding (R)-2-(Aminomethyl)-4-
methylpentanoic acid
(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral, non-proteinogenic β-amino acid. As

a derivative of leucine, it possesses a unique structural arrangement with the amino group

attached to the beta-carbon relative to the carboxyl group. This structure imparts distinct

chemical and physical properties compared to its α-amino acid counterparts. In the fields of

medicinal chemistry and drug development, understanding these fundamental physicochemical

properties is not merely an academic exercise; it is a critical prerequisite for predicting a

molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility,

ionization state (pKa), and solid-state characteristics (melting point) directly influence

formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical properties of (R)-2-
(Aminomethyl)-4-methylpentanoic acid. It is designed for researchers, scientists, and drug

development professionals, offering not only the essential data but also the underlying scientific

principles and validated experimental protocols for their determination.
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Core Physicochemical Data Summary
A comprehensive understanding begins with a summary of the molecule's fundamental

properties. The data presented below has been aggregated from authoritative chemical

databases and serves as a foundational reference for laboratory work.

Property Value Source

IUPAC Name
(2R)-2-(aminomethyl)-4-

methylpentanoic acid
PubChem[1]

Molecular Formula C₇H₁₅NO₂ PubChem[1]

Molecular Weight 145.20 g/mol PubChem[1][2]

CAS Number 210345-89-4 ChemicalBook[3]

Appearance Off-white to white powder Watson International[4]

Canonical SMILES CC(C)CC(=O)O J&K Scientific[5]

InChIKey
IAXQYBCPMFDMOJ-

SCSAIBSYSA-N
PubChem[1]

Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical parameters in drug

development. It dictates the dissolution rate and concentration gradient, which are primary

drivers of absorption from the gastrointestinal tract. For (R)-2-(Aminomethyl)-4-
methylpentanoic acid, an amphoteric molecule with both acidic and basic functional groups,

solubility is intrinsically linked to the pH of the aqueous medium.

Expert Insight: Thermodynamic vs. Kinetic Solubility
In early-stage development, a distinction must be made between kinetic and thermodynamic

solubility.[6] Kinetic solubility is a high-throughput measurement of how readily a compound

precipitates from a stock solution (often DMSO) when added to an aqueous buffer.[6] While

useful for initial screening, it can often overestimate the true solubility due to the formation of

supersaturated solutions or metastable solid forms.[6] For robust formulation and pre-clinical

development, determining the thermodynamic solubility—the true equilibrium concentration of a
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solute in a solvent at a given temperature—is essential.[6] The shake-flask method remains the

gold standard for this measurement due to its reliability and direct assessment of equilibrium.[7]

Experimental Protocol: Equilibrium Shake-Flask
Solubility Determination
This protocol outlines the definitive method for establishing the thermodynamic solubility of

(R)-2-(Aminomethyl)-4-methylpentanoic acid.

Principle: An excess amount of the solid compound is agitated in a specific solvent system

(e.g., pH-adjusted buffers) for a sufficient duration to reach equilibrium. The concentration of

the dissolved compound in the supernatant is then quantified, typically by HPLC or UV-Vis

spectrophotometry.[7][8]

Step-by-Step Methodology:

Preparation: Prepare a series of buffered solutions across a physiologically relevant pH

range (e.g., pH 2.0, 4.5, 6.8, 7.4).

Dispensing: Add an excess of (R)-2-(Aminomethyl)-4-methylpentanoic acid to a known

volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or

37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is

reached.[7]

Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid

to sediment.[7] Centrifuge the vials to ensure complete separation of the solid and liquid

phases.

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot

with the mobile phase to a concentration within the calibrated range of the analytical

instrument.

Quantification: Analyze the diluted samples using a validated HPLC method. The

concentration is determined by comparing the peak area to a standard calibration curve.
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Validation: The presence of remaining solid in the vial after the experiment validates that the

measured concentration represents the saturation solubility.

Workflow Visualization: Solubility Determination
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Workflow for Thermodynamic Solubility Determination
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Workflow for Potentiometric pKa Determination
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Caption: Potentiometric Titration Workflow

Melting Point: An Indicator of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to

the liquid phase. For a pure substance, this transition occurs over a very narrow temperature

range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique
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used to confirm the identity and assess the purity of a compound. Impurities disrupt the crystal

lattice, typically causing a depression of the melting point and a broadening of the melting

range. [9][10]

Experimental Protocol: Capillary Melting Point
Determination
This method is the most common and is recognized by major pharmacopeias for its simplicity

and accuracy. [9][11] Principle: A small, finely powdered sample is packed into a thin capillary

tube and heated in a controlled manner. The temperatures at which melting begins (onset) and

is complete (clear point) are recorded as the melting range. [10] Step-by-Step Methodology:

Sample Preparation: Ensure the (R)-2-(Aminomethyl)-4-methylpentanoic acid sample is

completely dry and finely powdered.

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert

the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat

until a packed column of 2-3 mm is achieved. [9][12]3. Instrument Setup: Place the loaded

capillary tube into the heating block of a melting point apparatus. [12]4. Rapid Determination

(Optional): If the approximate melting point is unknown, perform a rapid heating to get a

preliminary value. Allow the apparatus to cool before proceeding. 5. Accurate Determination:

Heat the block at a medium rate to about 20°C below the expected melting point. Then,

reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium. [12]6.

Observation and Recording:

Onset Temperature: Record the temperature at which the first droplet of liquid is observed.

Clear Point Temperature: Record the temperature at which the last solid crystal melts and

the substance becomes a completely clear liquid. [11]7. Reporting: Report the result as a

melting range (e.g., 150-151°C). For a pure compound, this range should be narrow.

Workflow Visualization: Melting Point Determination
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Workflow for Capillary Melting Point Determination
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Caption: Capillary Method Workflow
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Spectroscopic Characterization
While not strictly physicochemical properties, spectroscopic data are indispensable for

confirming the molecular structure and identity of (R)-2-(Aminomethyl)-4-methylpentanoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will show characteristic signals for the different types of protons.

The acidic proton of the carboxyl group is expected to be a broad singlet far downfield,

typically in the 10-12 ppm region. [13]The protons on the carbons adjacent to the amino

and carboxyl groups will appear in specific regions, and their splitting patterns will provide

information about neighboring protons.

¹³C NMR: The carbonyl carbon of the carboxylic acid will produce a signal in the

deshielded region of 160-180 ppm. [13]The other carbon atoms in the molecule will have

distinct signals in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is excellent for identifying functional groups. [14]The spectrum of

(R)-2-(Aminomethyl)-4-methylpentanoic acid is expected to show:

A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹.

[13] * An N-H stretching band for the primary amine, usually in the 3300-3500 cm⁻¹

region.

A strong C=O (carbonyl) stretching band for the carboxylic acid, around 1700-1725

cm⁻¹. [15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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